(E)-4-(Dimethylamino)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide
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Overview
Description
(E)-4-(Dimethylamino)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of protein kinase C, which plays a critical role in cell signaling and proliferation. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and tumor invasion.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, suppression of angiogenesis, and inhibition of cell proliferation. This compound has also been shown to have antioxidant and anti-inflammatory properties. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research and development.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-4-(Dimethylamino)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide is its unique chemical structure, which makes it a versatile building block for the synthesis of new materials and drugs. This compound is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on (E)-4-(Dimethylamino)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide. One area of focus is the development of new drugs based on the this compound scaffold. Another area of focus is the synthesis of new materials with unique properties using this compound as a building block. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
(E)-4-(Dimethylamino)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide can be synthesized through a multi-step process involving the reaction of 2-bromo-1-phenylethanone with hydrazine hydrate to form 1-phenylhydrazine. The 1-phenylhydrazine is then reacted with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone. The final step involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with dimethylformamide dimethyl acetal to form this compound.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide has been studied for its potential applications in various fields, including cancer research, drug design, and material science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In drug design, this compound has been used as a scaffold for the development of new drugs due to its unique chemical structure. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-20(2)10-6-9-15(21)17-11-14-12-18-19-16(14)13-7-4-3-5-8-13/h3-9,12H,10-11H2,1-2H3,(H,17,21)(H,18,19)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECPLMVTAVQDLV-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=C(NN=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=C(NN=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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